molecular formula C8H18NP B14381693 1-(tert-Butylphosphanyl)-2-methylpropan-1-imine CAS No. 89996-81-6

1-(tert-Butylphosphanyl)-2-methylpropan-1-imine

Cat. No.: B14381693
CAS No.: 89996-81-6
M. Wt: 159.21 g/mol
InChI Key: PUJSBKINNBAURS-UHFFFAOYSA-N
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Description

1-(tert-Butylphosphanyl)-2-methylpropan-1-imine is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylphosphanyl group attached to a methylpropan-1-imine backbone, making it a valuable ligand in various catalytic processes.

Preparation Methods

The synthesis of 1-(tert-Butylphosphanyl)-2-methylpropan-1-imine typically involves the reaction of tert-butylphosphine with a suitable imine precursor under controlled conditions. One common method involves the use of trichlorophosphane as a starting material, which is then reacted with tert-butylamine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

. These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

1-(tert-Butylphosphanyl)-2-methylpropan-1-imine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in various chemical processes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include phosphine oxides, amines, and substituted phosphines.

Scientific Research Applications

1-(tert-Butylphosphanyl)-2-methylpropan-1-imine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation. Its unique structure allows for the stabilization of reactive intermediates, enhancing the efficiency of these reactions.

    Biology: In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.

    Medicine: Although not widely used in medicine, the compound’s potential as a ligand for drug development is being explored. Its ability to modulate the activity of metal-containing enzymes could lead to new therapeutic agents.

    Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(tert-Butylphosphanyl)-2-methylpropan-1-imine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions. The tert-butylphosphanyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process .

Molecular targets of this compound include transition metal ions such as palladium, nickel, and platinum. The pathways involved in its mechanism of action often include oxidative addition, reductive elimination, and migratory insertion, which are common steps in many catalytic cycles.

Comparison with Similar Compounds

1-(tert-Butylphosphanyl)-2-methylpropan-1-imine can be compared to other similar compounds, such as:

    1,2-bis(di-tert-butylphosphino)ethane: This compound is another organophosphorus ligand with similar steric and electronic properties.

    1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound is used as a ligand in various catalytic processes, similar to this compound.

    Bis[2-(di-tert-butylphosphino)ethyl]amine: This compound features a similar phosphanyl group but with a different backbone structure.

The uniqueness of this compound lies in its combination of a tert-butylphosphanyl group with an imine functionality, providing a versatile ligand for a wide range of catalytic processes.

Properties

CAS No.

89996-81-6

Molecular Formula

C8H18NP

Molecular Weight

159.21 g/mol

IUPAC Name

1-tert-butylphosphanyl-2-methylpropan-1-imine

InChI

InChI=1S/C8H18NP/c1-6(2)7(9)10-8(3,4)5/h6,9-10H,1-5H3

InChI Key

PUJSBKINNBAURS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=N)PC(C)(C)C

Origin of Product

United States

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